molecular formula C23H20FN5O2S B11287455 N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11287455
M. Wt: 449.5 g/mol
InChI Key: HHNMAJZOMPMMEI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, a fluorophenyl group, and an ethylphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pteridine intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pteridine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential interactions with enzymes and receptors can be studied. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
  • N-(4-ethylphenyl)-2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide stands out due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20FN5O2S/c1-2-15-5-9-18(10-6-15)27-19(30)14-32-23-28-21-20(25-11-12-26-21)22(31)29(23)13-16-3-7-17(24)8-4-16/h3-12H,2,13-14H2,1H3,(H,27,30)

InChI Key

HHNMAJZOMPMMEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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